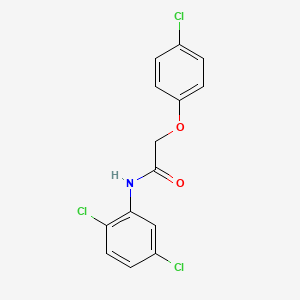![molecular formula C24H24N4O3 B10867027 4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10867027.png)
4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrazole core and the introduction of the indole and dimethoxyphenyl groups. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under appropriate conditions.
Common Reagents and Conditions: Reagents such as acids, bases, and catalysts are often used in these reactions to facilitate the desired transformations.
Major Products: The major products formed depend on the specific reaction and conditions used, leading to derivatives with modified functional groups.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can be compared with similar compounds such as:
Indole derivatives: Compounds with similar indole structures but different substituents.
Pyrazole derivatives: Compounds with the pyrazole core but varying functional groups.
Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group but different core structures.
The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H24N4O3/c1-14-21-22(27-26-14)24(29)28(11-10-16-13-25-18-7-5-4-6-17(16)18)23(21)15-8-9-19(30-2)20(12-15)31-3/h4-9,12-13,23,25H,10-11H2,1-3H3,(H,26,27) |
InChI Key |
BJWINBUCCHKYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866946.png)
![N-[3-(4-Bromophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10866955.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866964.png)
![1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene](/img/structure/B10866965.png)
![2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10866971.png)
![2-Chloro-1-[4-(7-chloropyrrolo[1,2-A]quinoxalin-4-YL)piperazino]-1-propanone](/img/structure/B10866973.png)
![4-[(2Z)-2-(naphthalen-1-ylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]butan-1-ol](/img/structure/B10866981.png)
![1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,4,5,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B10866987.png)

![Dimethyl 5-{[(2-methylbutyl)carbamothioyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10867014.png)
![1-{4-[(4-Methoxyphenyl)amino]phenyl}-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10867020.png)
![2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B10867034.png)
![5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10867035.png)
![N-(2-{[(E)-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylidene]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B10867041.png)
